Acetophenone oxime (CAS 613-91-2) is a fundamental aryl ketoxime widely procured as a stable, crystalline solid intermediate for organic synthesis. Unlike its liquid precursor, acetophenone, the oxime presents as a white to light-yellow powder with a melting point of 58–60 °C, facilitating precise gravimetric handling and extended shelf stability . In industrial and research settings, it is primarily valued for its quantifiable reactivity in the Beckmann rearrangement to form acetanilides and its utility as a potent directing group and nucleophilic partner in transition-metal-catalyzed C-H functionalization. By procuring the pre-formed oxime, chemical manufacturers bypass the time, yield losses, and volatile handling associated with in-house oximation of liquid ketones, ensuring a reproducible baseline for complex downstream assemblies.
Substituting acetophenone oxime with close analogs or attempting in situ generation from acetophenone introduces significant process inefficiencies. Utilizing liquid acetophenone requires an additional oximation step, introducing water and inorganic salts that can poison sensitive transition-metal catalysts if not rigorously purified . Furthermore, substituting with diaryl oximes like benzophenone oxime fails in specific heterocycle syntheses because they lack the enolizable alpha-methyl group necessary to act as nucleophilic coupling partners [1]. Conversely, aliphatic oximes lack the aryl ring required to stabilize metallacycle intermediates during C-H activation, often leading to substrate decomposition rather than productive cross-coupling [1]. Thus, the exact structural combination of an aryl ring and an alpha-methyl group makes acetophenone oxime structurally required for these specific synthetic pathways.
For industrial scale-up, the physical state of a precursor dictates handling protocols and dosing accuracy. Acetophenone is a liquid at room temperature (melting point ~20 °C), prone to volatility and requiring specialized liquid dosing equipment. In contrast, acetophenone oxime is a crystalline solid with a melting point of 58–60 °C . Procuring the pre-formed oxime allows for precise gravimetric dispensing and mitigates the hazards and extra synthetic steps associated with handling liquid acetophenone and hydroxylamine in-house.
| Evidence Dimension | Melting point and physical state |
| Target Compound Data | 58–60 °C (Crystalline Solid) |
| Comparator Or Baseline | Acetophenone (Baseline ketone) at ~20 °C (Liquid) |
| Quantified Difference | ~40 °C higher melting point, enabling solid-state handling |
| Conditions | Standard ambient temperature and pressure |
Procuring the solid oxime streamlines manufacturing workflows by enabling accurate gravimetric dosing and avoiding volatile liquid handling.
In the palladium-catalyzed synthesis of isoquinolines, the structural features of the oxime are paramount. Acetophenone oxime (utilized as its pivalate ester) possesses an enolizable alpha-methyl group, allowing it to act as a highly reactive nucleophilic coupling partner, achieving an 84% yield of the isoquinoline core [1]. In stark contrast, attempting the same reaction with aliphatic oximes like 2-butanone oxime pivalate leads to complete substrate decomposition rather than heterocycle formation [1]. Diaryl oximes like benzophenone oxime also lack this alpha-methyl group, restricting them to electrophilic roles.
| Evidence Dimension | Isoquinoline product yield via Pd-catalyzed C-H alkylation |
| Target Compound Data | 84% yield |
| Comparator Or Baseline | 2-butanone oxime pivalate (0% yield, substrate decomposition) |
| Quantified Difference | 84% absolute yield increase and prevention of decomposition |
| Conditions | 10 mol % Pd(OAc)2, toluene, 150 °C, 36 h |
Buyers targeting isoquinoline libraries must select acetophenone oxime, as aliphatic and diaryl oximes fail to provide the necessary reactive nucleophilic sites.
Acetophenone oxime is a highly predictable substrate for the Beckmann rearrangement, essential for synthesizing N-phenylacetamides (acetanilides). When subjected to trifluoroacetic acid (TFA) organocatalysis, acetophenone oxime undergoes a near-quantitative rearrangement, achieving a 99% yield of acetanilide[1]. This contrasts with bulkier substrates like 1-acetonaphthone oxime, which often suffer from steric hindrance and lower yields in rearrangement protocols, or aliphatic oximes that can undergo competing fragmentation pathways.
| Evidence Dimension | Amide yield via Beckmann rearrangement |
| Target Compound Data | 99% yield of acetanilide |
| Comparator Or Baseline | Sterically hindered oximes (e.g., 1-acetonaphthone oxime) which exhibit reduced yields |
| Quantified Difference | Near-quantitative (99%) conversion with high stereospecificity |
| Conditions | TFA-catalyzed rearrangement, 18 h reaction time |
The exceptionally high yield of acetophenone oxime minimizes downstream purification costs, making it a cost-effective precursor for acetanilide-derived pharmaceuticals.
Modern green chemistry protocols increasingly rely on photoredox catalysis to avoid harsh acids. In visible-light-induced Beckmann rearrangements, acetophenone oxime demonstrates 90% conversion to acetanilide under blue LED irradiation [1]. In comparison, sterically hindered analogs such as ortho-methylacetophenone oxime or 1-acetonaphthone oxime give significantly lower yields due to steric effects impeding the photocatalytic cycle[1].
| Evidence Dimension | Amide yield in photoredox Beckmann rearrangement |
| Target Compound Data | 90% yield of acetanilide |
| Comparator Or Baseline | 1-acetonaphthone oxime (low yield due to steric hindrance) |
| Quantified Difference | Higher conversion efficiency driven by a favorable steric profile |
| Conditions | Ru-based photocatalyst, 9 W blue LEDs, room temperature, 5 h |
For laboratories adopting sustainable photoredox methodologies, acetophenone oxime provides a reliable, high-yielding baseline substrate that outperforms bulkier analogs.
Leveraging its near-quantitative yield in TFA-catalyzed Beckmann rearrangements, acetophenone oxime is the preferred precursor for bulk synthesis of N-phenylacetamide derivatives, minimizing purification overhead[1].
Due to its specific enolizable alpha-methyl group, acetophenone oxime serves as an essential nucleophilic coupling partner in Pd-catalyzed C-H alkylations, enabling the construction of complex isoquinoline cores that aliphatic or diaryl oximes cannot form [2].
As a highly efficient substrate in visible-light-induced Beckmann rearrangements, it is highly suited for laboratories transitioning away from harsh acidic conditions, providing reliable 90%+ yields under mild LED irradiation [3].
For facilities looking to improve dosing accuracy and eliminate the volatile emissions associated with liquid acetophenone, procuring the solid oxime streamlines handling and storage protocols while ensuring immediate readiness for downstream coupling .
Corrosive;Irritant